molecular formula C8H6N2O3 B12350875 7-amino-4aH-3,1-benzoxazine-2,4-dione

7-amino-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12350875
M. Wt: 178.14 g/mol
InChI Key: IZHFMVXIEVEESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that contains an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4aH-3,1-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of isatoic anhydride with amines under specific conditions. For instance, the reaction of isatoic anhydride with aniline derivatives in the presence of catalysts such as Rhodium complexes can yield 2-aminobenzoxazines . Another method involves the Pd-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-amino-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

7-amino-4aH-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit interleukin-1, exhibiting anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific combination of an oxazine ring fused with a benzene ring and an amino group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

7-amino-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H,9H2

InChI Key

IZHFMVXIEVEESH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)OC(=O)C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.